An In-Depth Technical Guide to the Synthesis and Properties of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
An In-Depth Technical Guide to the Synthesis and Properties of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, a versatile tridentate ligand with significant potential in coordination chemistry and pharmaceutical research. The guide details a plausible, expertly-devised synthetic pathway, outlines its physicochemical and spectroscopic properties, and explores its current and potential applications. This document is intended to serve as a foundational resource for researchers engaged in the design of novel metal complexes and the development of new therapeutic agents.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse coordination behavior.[1] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3] Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine, featuring two 1,2,4-triazole units linked by a secondary amine, presents a compelling scaffold for the development of novel compounds. Its structure allows for the formation of stable chelate complexes with various metal ions, making it a valuable ligand in coordination chemistry. The unique spatial arrangement of its nitrogen donor atoms influences the geometry and reactivity of the resulting metal complexes, opening avenues for the design of catalysts, imaging agents, and therapeutic metallodrugs.
Synthesis of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
A plausible and efficient two-step synthetic strategy is outlined below. This method prioritizes commercially available starting materials and employs robust, well-documented reactions to ensure reproducibility and scalability.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Bromoethyl)-1H-1,2,4-triazole
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Rationale: This initial step involves the mono-N-alkylation of 1,2,4-triazole with an excess of 1,2-dibromoethane. The use of a robust base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the deprotonation of the triazole ring, enabling nucleophilic attack on the electrophilic carbon of the dibromoethane. An excess of the dihaloalkane is crucial to minimize the formation of the bis-substituted byproduct.
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Procedure:
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To a stirred solution of 1,2,4-triazole (1.0 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).
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Add 1,2-dibromoethane (3.0 eq.) dropwise to the suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(2-bromoethyl)-1H-1,2,4-triazole.
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Step 2: Synthesis of Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine
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Rationale: The second step involves a nucleophilic substitution reaction where the previously synthesized 1-(2-bromoethyl)-1H-1,2,4-triazole is treated with a large excess of aqueous ammonia. The ammonia acts as the nucleophile, displacing the bromide to form the primary amine, which then reacts with a second molecule of the bromoethyl-triazole to yield the desired secondary amine. The large excess of ammonia is critical to favor the formation of the desired product over polymerization.
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Procedure:
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In a sealed pressure vessel, dissolve 1-(2-bromoethyl)-1H-1,2,4-triazole (2.0 eq.) in a concentrated aqueous solution of ammonia (large excess).
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Heat the vessel to 80-100 °C and stir vigorously for 24-48 hours.
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Cool the reaction mixture to room temperature and carefully vent the vessel.
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Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
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Dissolve the residue in a minimal amount of hot ethanol and allow it to cool to induce crystallization.
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Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine.
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Physicochemical and Spectroscopic Properties
The accurate characterization of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is essential for its application in research and development. The following table summarizes its expected physicochemical properties and key spectroscopic data based on the analysis of analogous structures.[4][5]
| Property | Expected Value/Characteristics |
| Molecular Formula | C₈H₁₃N₇ |
| Molecular Weight | 207.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-180 °C |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO; sparingly soluble in nonpolar solvents. |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.4 (s, 2H, triazole C-H), ~7.9 (s, 2H, triazole C-H), ~4.2 (t, 4H, N-CH₂), ~3.0 (t, 4H, N-CH₂), ~2.5 (br s, 1H, NH). The exact chemical shifts may vary. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~152 (triazole C-H), ~145 (triazole C-H), ~50 (N-CH₂), ~48 (N-CH₂). The exact chemical shifts may vary. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 208.13. |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1600 (C=N stretch), ~1500 (N-H bend). |
Applications in Coordination Chemistry and Drug Development
The tridentate N,N,N-donor nature of bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine makes it a highly effective ligand for a wide range of transition metals. The resulting coordination complexes have potential applications in various fields.
Coordination Chemistry
The ligand can coordinate to metal centers through the secondary amine nitrogen and one nitrogen atom from each of the two triazole rings, forming stable five-membered chelate rings. This coordination mode has been observed in similar bis(pyrazol-1-yl)amine ligands.[6] The steric and electronic properties of the resulting metal complexes can be fine-tuned by varying the metal ion and the counter-anions. These complexes are of interest for their potential catalytic activity, magnetic properties, and as precursors for metal-organic frameworks (MOFs).[7]
Figure 2: Coordination of the ligand to a central metal ion.
Drug Development
The 1,2,4-triazole nucleus is a well-established pharmacophore in numerous antifungal and antimicrobial drugs.[3] Bis-triazole derivatives have shown promising biological activities, including antimicrobial and antifungal effects.[5] The incorporation of two triazole moieties in bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine may lead to enhanced biological activity or novel mechanisms of action. Furthermore, the ability of this ligand to form stable metal complexes opens the possibility of developing metallodrugs with unique therapeutic properties. The metal center can introduce new functionalities, such as redox activity or specific targeting capabilities, which are not present in the free ligand.
Safety and Handling
Detailed toxicological data for bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine is a molecule of significant interest with a wide range of potential applications, particularly in the fields of coordination chemistry and drug discovery. This guide has provided a plausible and detailed synthetic route, along with expected physicochemical and spectroscopic properties, to facilitate further research and development involving this versatile compound. The exploration of its coordination chemistry and biological activities is a promising area for future investigation, with the potential to yield novel catalysts, materials, and therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. mdpi.com [mdpi.com]
- 6. 7-Diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
